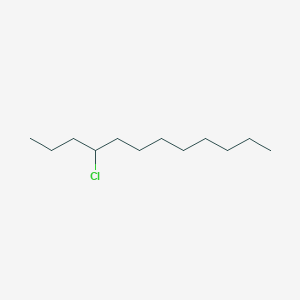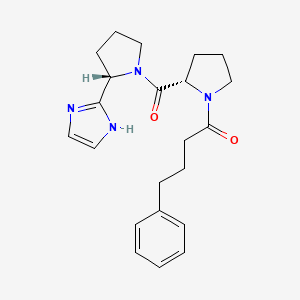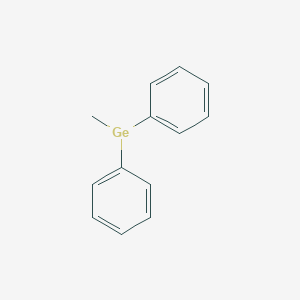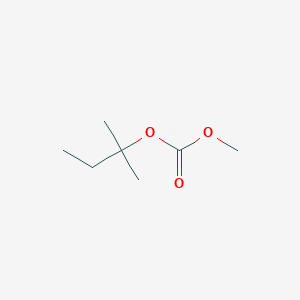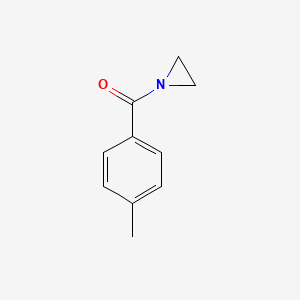
Aziridine, 1-(p-toluoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-(p-toluoyl)-: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization of Haloamines and Amino Alcohols: One common method for synthesizing aziridines involves the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide.
Nitrene Addition: Another method involves the addition of nitrenes to alkenes.
From Epoxides and Oximes: Aziridines can also be synthesized by the ring-opening reaction of epoxides with amines, followed by ring closure using the Mitsunobu reaction.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions with various nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen.
Cycloaddition Reactions: Aziridines can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Reactions often require catalysts such as Rhodium (II) or Copper (I) to proceed efficiently.
Major Products:
Aziridine Ring-Opened Products: These include various substituted amines and other nitrogen-containing compounds.
Larger Heterocycles: Cycloaddition reactions can produce compounds such as imidazolines and oxazolidines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Aziridines are used as building blocks in the synthesis of complex organic molecules due to their high reactivity.
Biology and Medicine:
Anticancer Agents: Some aziridine derivatives have shown significant anticancer activity and are used in chemotherapy.
Antimicrobial Agents: Aziridine-containing compounds have demonstrated antimicrobial properties.
Industry:
Crosslinkers in Coatings: Polymeric aziridines are used as crosslinkers in water-based coatings to improve mechanical properties.
Mecanismo De Acción
Mechanism:
Ring Strain and Reactivity: The high ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions.
Alkylating Properties: Aziridines can act as alkylating agents, which is the basis for their use in anticancer therapy.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Propiedades
Número CAS |
2453-33-0 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
aziridin-1-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |
Clave InChI |
AKSMDLPXRRKPCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




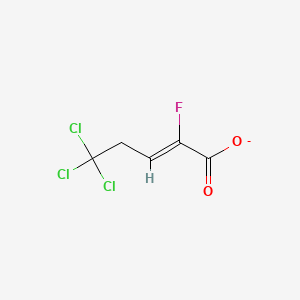
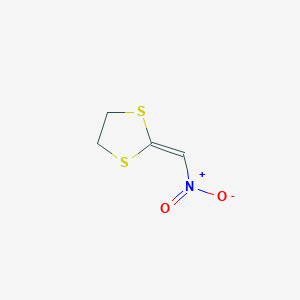
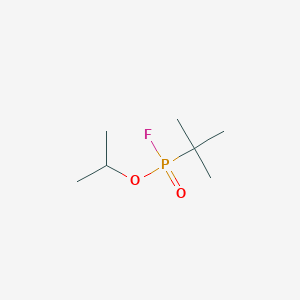
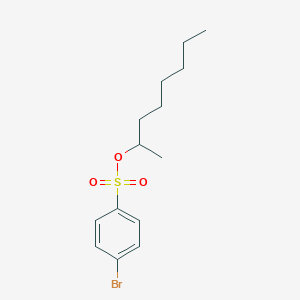
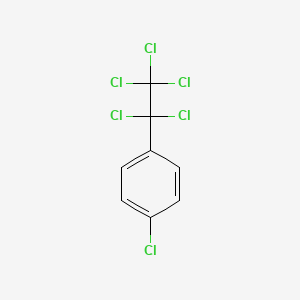
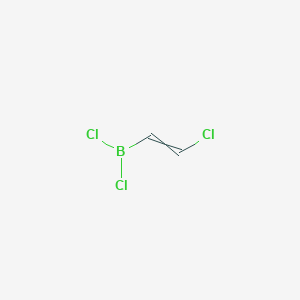
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
